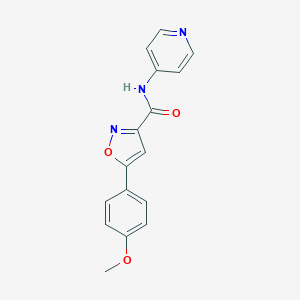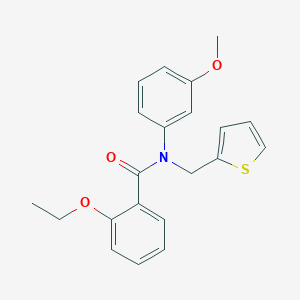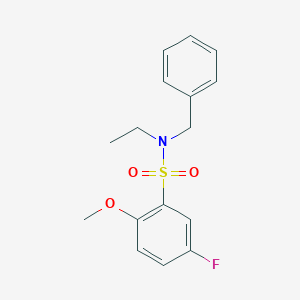
5-(4-methoxyphenyl)-N-pyridin-4-ylisoxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-methoxyphenyl)-N-pyridin-4-ylisoxazole-3-carboxamide, also known as compound 1, is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound belongs to the isoxazole family of compounds and has been found to exhibit promising pharmacological properties.
Mechanism of Action
The exact mechanism of action of 5-(4-methoxyphenyl)-N-pyridin-4-ylisoxazole-3-carboxamide 1 is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators.
Biochemical and Physiological Effects:
Compound 1 has been found to exhibit potent anti-inflammatory and analgesic effects in animal models. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines, thereby reducing inflammation and pain.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 5-(4-methoxyphenyl)-N-pyridin-4-ylisoxazole-3-carboxamide 1 in lab experiments is its potent pharmacological effects. It has been found to exhibit high efficacy in animal models, making it a promising candidate for the development of new drugs. However, one of the limitations of using 5-(4-methoxyphenyl)-N-pyridin-4-ylisoxazole-3-carboxamide 1 is its low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for the study of 5-(4-methoxyphenyl)-N-pyridin-4-ylisoxazole-3-carboxamide 1. One potential direction is the development of new analogs of 5-(4-methoxyphenyl)-N-pyridin-4-ylisoxazole-3-carboxamide 1 with improved pharmacological properties. Another direction is the investigation of the potential applications of 5-(4-methoxyphenyl)-N-pyridin-4-ylisoxazole-3-carboxamide 1 in the treatment of other diseases such as cancer and neurodegenerative disorders. Additionally, further studies are needed to fully understand the mechanism of action of 5-(4-methoxyphenyl)-N-pyridin-4-ylisoxazole-3-carboxamide 1 and its potential side effects.
Synthesis Methods
The synthesis of 5-(4-methoxyphenyl)-N-pyridin-4-ylisoxazole-3-carboxamide 1 involves the reaction of 4-methoxybenzaldehyde with pyridine-4-carboxylic acid hydrazide in the presence of acetic acid and acetic anhydride. The resulting product is then treated with phosphoryl chloride and triethylamine to obtain 5-(4-methoxyphenyl)-N-pyridin-4-ylisoxazole-3-carboxamide 1 in high yield.
Scientific Research Applications
Compound 1 has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit potent anti-inflammatory and analgesic properties, making it a promising candidate for the development of new drugs for the treatment of inflammatory diseases.
properties
Product Name |
5-(4-methoxyphenyl)-N-pyridin-4-ylisoxazole-3-carboxamide |
|---|---|
Molecular Formula |
C16H13N3O3 |
Molecular Weight |
295.29 g/mol |
IUPAC Name |
5-(4-methoxyphenyl)-N-pyridin-4-yl-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C16H13N3O3/c1-21-13-4-2-11(3-5-13)15-10-14(19-22-15)16(20)18-12-6-8-17-9-7-12/h2-10H,1H3,(H,17,18,20) |
InChI Key |
HOGMGDMWQWWWQY-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=CC=NC=C3 |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=CC=NC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl 2-({[5-chloro-2-(methylsulfanyl)pyrimidin-4-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B257357.png)
![N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-3,4,5-trimethoxybenzamide](/img/structure/B257360.png)

![N-[3-(4-bromophenyl)-5-isoxazolyl]-2-(4-isopropylphenoxy)acetamide](/img/structure/B257363.png)
![N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-ethylbutanamide](/img/structure/B257365.png)
![2-[3-(1H-imidazol-1-yl)propyl]-7-methyl-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B257366.png)




![N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-2-methylpropanamide](/img/structure/B257374.png)
![3-butoxy-N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B257375.png)
![N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B257376.png)